3-Fluoro-4-methoxybenzoic acid

Catalog No.
S714684
CAS No.
403-20-3
M.F
C8H7FO3
M. Wt
170.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methoxybenzoic acid

CAS Number

403-20-3

Product Name

3-Fluoro-4-methoxybenzoic acid

IUPAC Name

3-fluoro-4-methoxybenzoic acid

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C8H7FO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)

InChI Key

HYNNNQDQEORWEU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)F
  • Synthesis of Esters and Amides: The carboxylic acid group readily undergoes condensation reactions with alcohols and amines to form esters and amides, respectively. These derivatives can serve as intermediates in the synthesis of various pharmaceuticals and functional materials.
  • Suzuki-Miyaura Coupling Reactions: The presence of a fluorine atom on the benzene ring activates it for palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the introduction of various functional groups onto the molecule, enabling the creation of diverse complex molecules with desired properties.

Potential Applications in Medicinal Chemistry

The combination of a fluorinated group and a methoxy group in 3-Fluoro-4-methoxybenzoic acid makes it an attractive candidate for exploring biological activities:

  • Fluorine Substitution for Hydrogen Bond Acceptor: The fluorine atom can act as a bioisostere of a hydrogen bond acceptor, potentially mimicking the behavior of natural molecules in binding to biological targets. This strategy can be employed in the development of new drugs with improved potency and selectivity.
  • Modulating Lipophilicity: The methoxy group can enhance the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial factors in drug design [].

3-Fluoro-4-methoxybenzoic acid is a fluorinated aromatic compound with the chemical formula C8H7FO3C_8H_7FO_3 and a molecular weight of 170.14 g/mol. It is classified as a benzoic acid derivative, specifically a para-anisic acid derivative, characterized by the presence of both a methoxy group and a fluorine atom at the 4 and 3 positions, respectively. This compound appears as a white to almost white powder and has a melting point range of 211 °C to 213 °C . Its unique structure allows for significant reactivity, particularly due to the electron-withdrawing properties of the fluorine atom, which enhances its electrophilic character in various

  • Nucleophilic Aromatic Substitution: The presence of the fluorine substituent facilitates nucleophilic attack on the aromatic ring, making it reactive towards nucleophiles .
  • Fischer Esterification: This compound can react with alcohols in the presence of an acid catalyst to form esters, which are useful in various applications .
  • Formation of Benzoyl Chloride: By reacting with thionyl chloride, 3-fluoro-4-methoxybenzoic acid can be converted into benzoyl chloride, enhancing its reactivity for further acylation reactions such as Friedel-Crafts acylation .
  • Synthesis of Hydrazides: It can be modified into hydrazides, which are precursors for synthesizing oxadiazole derivatives with potential antimicrobial activity .

Research indicates that 3-fluoro-4-methoxybenzoic acid and its derivatives exhibit notable biological activities. For instance, compounds derived from this acid have been evaluated for their potential as multi-targeted inhibitors in the treatment of Alzheimer's disease. Studies have shown promising results in terms of their efficacy against neurodegenerative conditions . Additionally, derivatives containing the 3-fluoro-4-methoxyphenyl moiety have been synthesized and screened for antimicrobial properties, indicating that this compound may serve as a valuable scaffold in drug discovery .

Synthesis of 3-fluoro-4-methoxybenzoic acid can be achieved through various methods:

  • Direct Fluorination: Starting from 4-methoxybenzoic acid, fluorination can be performed using reagents such as sulfur tetrafluoride or other fluorinating agents.
  • Nucleophilic Substitution: The methoxy group can be introduced via nucleophilic aromatic substitution on commercially available fluorobenzene derivatives.
  • Functional Group Transformations: The carboxylic acid group can be modified into esters or amides through standard organic transformations, allowing for further functionalization .

3-Fluoro-4-methoxybenzoic acid is utilized primarily in medicinal chemistry and drug development. Its applications include:

  • Intermediate in Drug Synthesis: It serves as an essential building block for synthesizing active pharmaceutical ingredients (APIs) aimed at treating Alzheimer's disease and other neurodegenerative disorders .
  • Material Science: This compound is also explored for its potential applications in materials science due to its unique chemical properties .
  • Research Tool: It is used in biochemical research to study the effects of fluorinated compounds on biological systems.

Interaction studies involving 3-fluoro-4-methoxybenzoic acid focus on its binding affinities and biological effects when combined with various receptors or enzymes. For example:

  • Alzheimer's Disease Research: Compounds derived from this benzoic acid have been studied for their interactions with acetylcholinesterase and other targets relevant to Alzheimer's pathology .
  • Antimicrobial Activity: Derivatives have been tested for their ability to inhibit bacterial growth, showcasing potential interactions with microbial targets .

Several compounds share structural similarities with 3-fluoro-4-methoxybenzoic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
4-Fluoro-3-methoxybenzoic acidC8H7FO3C_8H_7FO_3Fluorine at position 4; different biological activity
3-Methoxybenzoic acidC8H8O3C_8H_8O_3Lacks fluorine; used in fragrance and flavor industries
3-Fluoro-4-methoxybenzaldehydeC8H7FO2C_8H_7FO_2Aldehyde functional group; different reactivity
3-Chloro-4-methoxybenzoic acidC8H8ClO3C_8H_8ClO_3Chlorine instead of fluorine; varied pharmacological profiles
3-Fluorobenzoic acidC7H5FO2C_7H_5FO_2Simplified structure; used in organic synthesis

The uniqueness of 3-fluoro-4-methoxybenzoic acid lies in its combination of both a methoxy group and a fluorine atom positioned strategically on the aromatic ring, enhancing its reactivity and potential applications in medicinal chemistry compared to similar compounds.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-4-methoxybenzoic acid

Dates

Modify: 2023-08-15

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